![molecular formula C11H13N B13526297 1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B13526297.png)
1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3'-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-3’-amine is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-3’-amine typically involves the formation of the spirocyclic structure through a series of reactions. One common method includes the Michael addition, followed by halogenation and intramolecular ring-closing reactions . Another approach involves the use of multicomponent reactions, which are efficient for the preparation of cyclopropane derivatives .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Electrochemical synthesis has been highlighted as an environmentally benign method, which involves the use of constant current electrosynthesis in the presence of sodium bromide as an electrolyte and a brominating agent .
Analyse Des Réactions Chimiques
Types of Reactions: 1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-3’-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-3’-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-3’-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of stable complexes, which can influence various biochemical pathways. The compound’s spirocyclic structure also contributes to its unique reactivity and stability .
Comparaison Avec Des Composés Similaires
- 1’,3’-Dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,2,3,3-tetracarbonitrile
- Dimethyl 2,3-dicyano-1’,3’-dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,3-dicarboxylate
Uniqueness: 1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-3’-amine is unique due to its amine functionality, which allows for a wide range of chemical modifications and applications. The presence of the spirocyclic structure also imparts distinct electronic properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H13N |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine |
InChI |
InChI=1S/C11H13N/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11/h1-4,10H,5-7,12H2 |
Clé InChI |
HVZVDKYVNRDOPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC3=CC=CC=C3C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


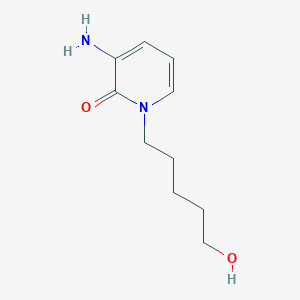
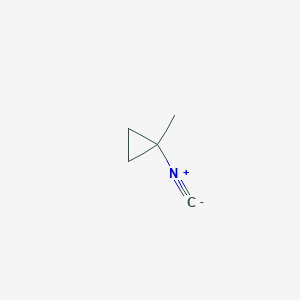
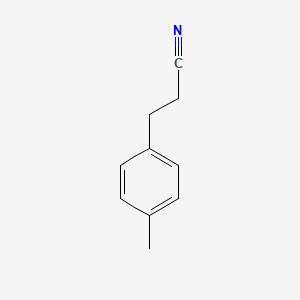
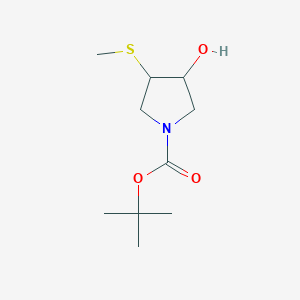
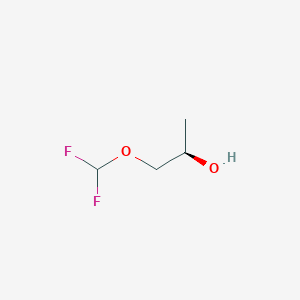

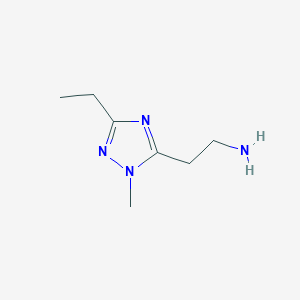


![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B13526275.png)
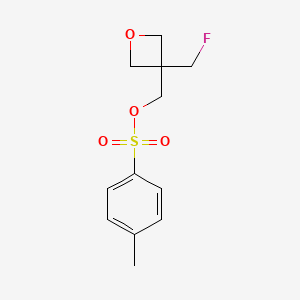

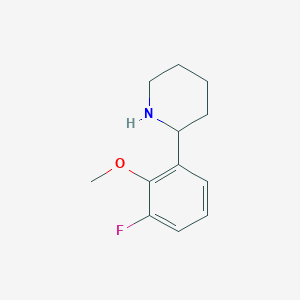
![(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13526303.png)
